molecular formula C11H12N2O2 B13326254 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13326254
M. Wt: 204.22 g/mol
InChI Key: FUXKXWFWPJMQRA-UHFFFAOYSA-N
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Description

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O2 This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a 2-methylbut-3-yn-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with 2-methylbut-3-yn-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-4-carboxylic acid: Similar structure but lacks the 2-methylbut-3-yn-2-yl group.

    4-Aminopyridine-2-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of the 2-methylbut-3-yn-2-yl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-ylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-8-5-6-12-9(7-8)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

FUXKXWFWPJMQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CC(=NC=C1)C(=O)O

Origin of Product

United States

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